

# The Enigmatic Potential of (+)-N-Formylinorglaucine: A Pharmacological Deep Dive

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## Compound of Interest

Compound Name: (+)-N-Formylinorglaucine

Cat. No.: B11933489

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**(+)-N-Formylinorglaucine**, an aporphine alkaloid isolated from the leaves of the Amazonian plant *Unonopsis stipitata*, presents a compelling case for further pharmacological investigation. While comprehensive data on this specific compound remains nascent, its chemical classification and the broader activities of related aporphine alkaloids suggest a promising future in therapeutic development. This technical guide synthesizes the available, albeit limited, information on **(+)-N-Formylinorglaucine** and contextualizes its potential within the known pharmacological landscape of aporphine alkaloids, with a focus on its prospective anti-inflammatory, cytotoxic, and neuroprotective activities.

## Molecular Profile and Botanical Origin

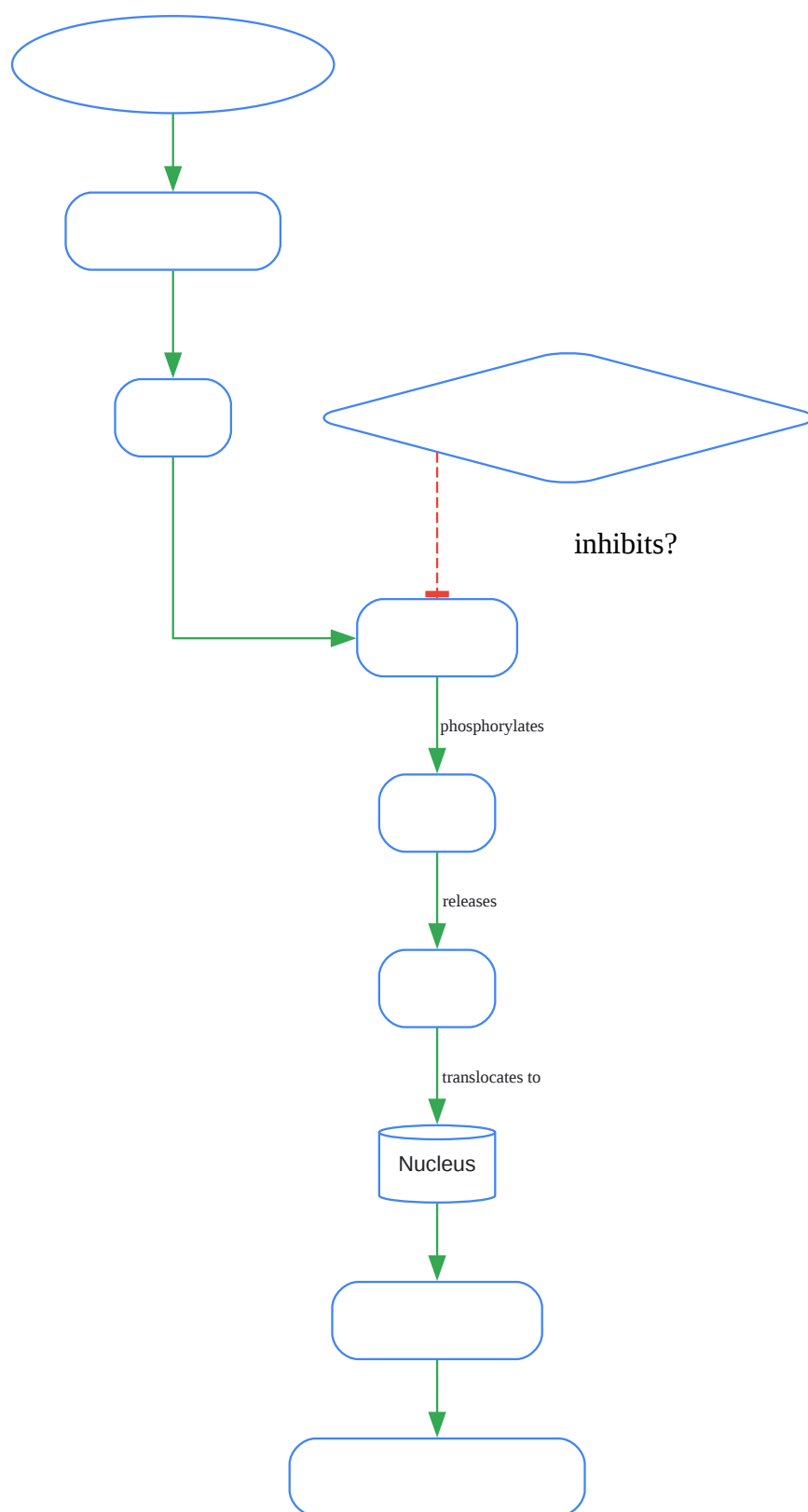
**(+)-N-Formylinorglaucine** is distinguished by the presence of a formyl group attached to its heterocyclic nitrogen atom. This structural feature is noteworthy as modifications on the nitrogen of the aporphine scaffold are known to significantly influence biological activity. Its natural source, *Unonopsis stipitata*, belongs to the Annonaceae family, which is a rich reservoir of bioactive alkaloids, including various aporphines that have demonstrated a wide array of pharmacological effects.

## Potential Pharmacological Activities: An Evidence-Based Postulation

Direct and extensive experimental data on **(+)-N-Formylinorglaucine** is currently limited in publicly accessible literature. However, by examining the activities of structurally related aporphine alkaloids and preliminary findings from studies on Unonopsis species, we can infer its potential therapeutic applications.

### Anti-Inflammatory and Immunomodulatory Potential

Aporphine alkaloids are recognized for their anti-inflammatory properties, often mediated through the modulation of key signaling pathways. There are indications that compounds from Unonopsis species possess anti-inflammatory capabilities. The primary mechanism for such effects within this class of compounds often involves the inhibition of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- $\kappa$ B is a crucial protein complex that regulates the transcription of DNA, cytokine production, and cell survival, playing a key role in inflammatory responses. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.



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Caption: Predicted inhibitory effect of **(+)-N-Formylinorglaucine** on the NF-κB signaling pathway.

## Cytotoxic Activity

Extracts from *Unonopsis* species have been evaluated for their cytotoxic effects against various cancer cell lines, including the human hepatocellular carcinoma cell line HepG2. While the specific cytotoxic profile of **(+)-N-Formylinorglaucine** has not been explicitly detailed in the available literature, other aporphine alkaloids isolated from the same genus, such as anonaine and O-methylmoschatoline, have shown moderate cytotoxicity. The mechanism of cytotoxicity for aporphine alkaloids often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

## Neuroprotective and Neuro-modulatory Effects

There is a tantalizing, though unconfirmed, report of a compound isolated from a related plant exhibiting potent anti-neuroinflammatory activity in BV-2 microglial cells with an IC<sub>50</sub> value of 0.78 μM. While the identity of this compound as **(+)-N-Formylinorglaucine** is not certain, it highlights a significant area for future investigation. Neuroinflammation is a key pathological feature of many neurodegenerative diseases, and the ability to modulate microglial activation represents a promising therapeutic strategy.

## Quantitative Data Summary

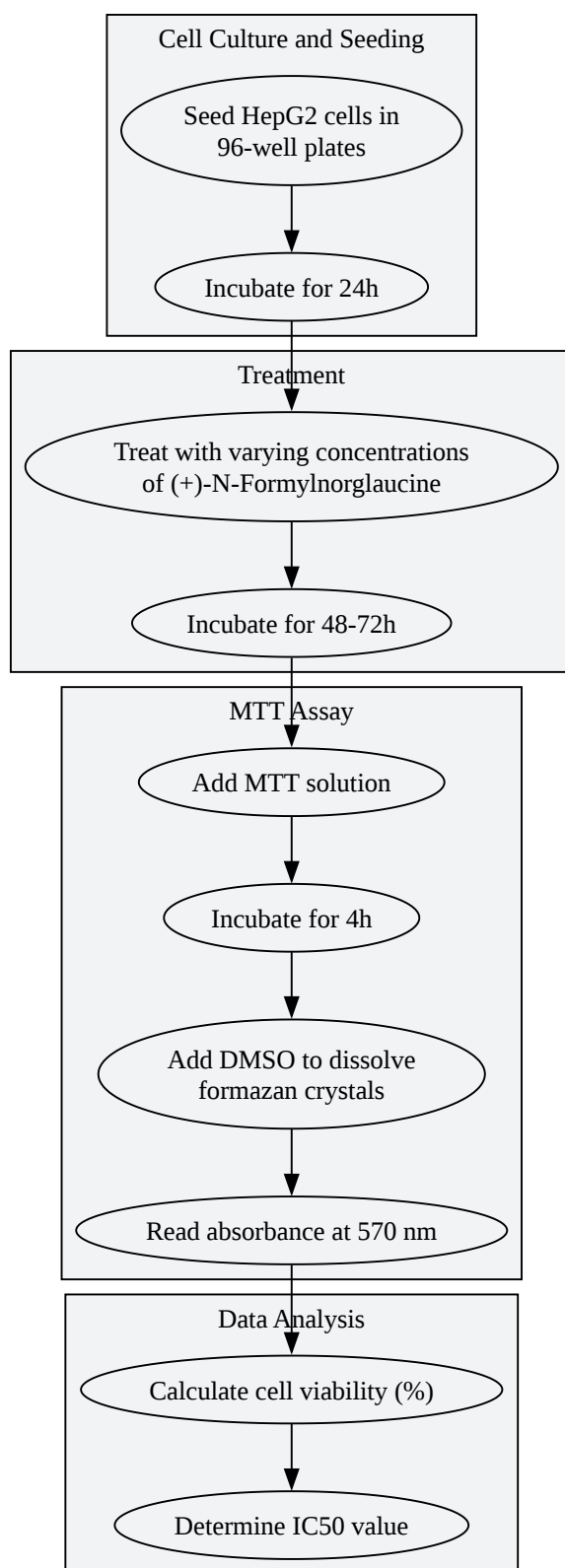
As of the latest literature review, specific quantitative pharmacological data for **(+)-N-Formylinorglaucine** remains largely unpublished. The following table is presented as a template for future data compilation as research on this compound progresses.

Pharmacological Activity	Assay System	Target/Cell Line	Metric (e.g., IC50, EC50)	Value (μM)	Reference
Anti-inflammatory	Nitric Oxide (NO) Production Assay	LPS-stimulated BV-2 microglia	IC50	Data not available	
TNF-α Release Assay	LPS-stimulated BV-2 microglia	IC50	Data not available		
IL-6 Release Assay	LPS-stimulated BV-2 microglia	IC50	Data not available		
Cytotoxicity	MTT Assay	HepG2 (human liver cancer)	IC50	Data not available	
MTT Assay	Other cancer cell lines	IC50	Data not available		
Neuroprotection	Anti-neuroinflammatory Assay	BV-2 microglia	IC50	Data not available	

## Methodologies for Future Experimental Evaluation

To rigorously assess the pharmacological potential of **(+)-N-Formylinorglaucine**, standardized and robust experimental protocols are essential. The following methodologies are proposed based on common practices for evaluating the activities of novel natural products.

### In Vitro Cytotoxicity Assay (MTT Assay)



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